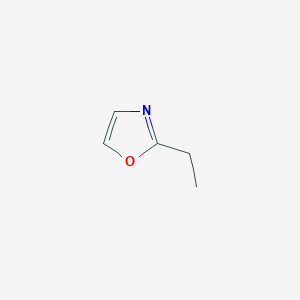

2-ethyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCDHPJUXCCMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-ethyl-1,3-oxazole

An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the oxazole family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. Such scaffolds are of significant interest in medicinal chemistry and material sciences due to their diverse biological activities and unique chemical properties.[1] A thorough understanding of the physicochemical properties of substituted oxazoles like this compound is fundamental for predicting their behavior in biological systems, designing synthetic routes, and developing new applications.

This guide provides a summary of the available physicochemical data for this compound, details the standard experimental protocols for their determination, and outlines a general workflow for the characterization of such novel compounds.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available computed and predicted properties for the target molecule. For comparative context, a second table provides the known experimental data for the parent compound, 1,3-oxazole.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₇NO | - | [2] |

| Molecular Weight | 97.11 g/mol | Calculated | [2] |

| logP | 1.2 | Predicted (XlogP) | [2] |

| Boiling Point | Not Available | Experimental | - |

| Melting Point | Not Available | Experimental | - |

| Density | Not Available | Experimental | - |

| pKa (Conjugate Acid) | Not Available | Experimental | - |

Table 2: Experimental Physicochemical Properties of 1,3-Oxazole (Parent Compound)

| Property | Value | Data Type | Source |

| Boiling Point | 69-70 °C | Experimental | |

| Density | 1.050 g/cm³ | Experimental | [3][4] |

| pKa (Conjugate Acid) | 0.8 ± 0.2 | Experimental | [4] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies used to determine the key physicochemical properties of organic compounds.

Boiling Point Determination

The boiling point is a critical physical constant for the characterization of liquid compounds. A common and effective method is the capillary method.

-

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this point, the liquid turns into a gas.

-

Methodology (Capillary Method):

-

A small amount of the liquid sample (e.g., this compound) is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus, equipped with a thermometer, is heated slowly and uniformly, often using a Thiele tube or a metal heating block.

-

As the temperature rises, air trapped in the capillary tube expands and escapes, seen as bubbles.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is noted.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube. This occurs when the external pressure equals the vapor pressure of the compound.

-

Melting Point Determination

For solid compounds, the melting point is a key indicator of purity.

-

Principle: The melting point is the temperature at which a substance changes state from solid to liquid. Pure crystalline compounds typically have a sharp melting range (0.5-1.0 °C), whereas impurities lower the melting point and broaden the range.

-

Methodology (Capillary Method):

-

A small amount of the finely powdered solid sample is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer or placed in a designated slot in an automated melting point apparatus.

-

The sample is heated slowly (e.g., a ramp rate of 1-2 °C per minute).

-

Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.

-

The melting point is reported as the range from T1 to T2.

-

Density Determination

Density, the mass per unit volume, is another fundamental physical property.

-

Principle: Density is defined as mass divided by volume (ρ = m/V).

-

Methodology (Using a Pycnometer or Volumetric Flask):

-

The mass of a clean, dry, and empty pycnometer or a small volumetric flask (W1) is accurately measured.

-

The container is filled to its calibrated volume with the liquid sample, and its mass is measured again (W2).

-

The mass of the liquid is calculated by subtracting the empty container's mass from the filled container's mass (Mass = W2 - W1).

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer or flask. Temperature must be recorded as density is temperature-dependent.

-

Solubility Determination

Solubility provides crucial information about a compound's polarity and the types of intermolecular forces it can form.

-

Principle: The "like dissolves like" rule is a guiding principle, where polar solvents dissolve polar solutes and nonpolar solvents dissolve nonpolar solutes. Solubility is typically determined qualitatively.

-

Methodology:

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.

-

The tube is shaken vigorously after each addition.

-

The compound is classified as "soluble" if it dissolves completely. If it does not, it is "insoluble."

-

This process is repeated with a range of solvents of varying polarity and pH (e.g., diethyl ether, 5% HCl, 5% NaOH) to build a solubility profile.

-

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity or basicity of a compound.

-

Principle: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.

-

Methodology (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent (often water or a water-alcohol mixture).

-

A standardized solution of a strong acid or base is added incrementally using a burette.

-

The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

-

The data are plotted as pH versus the volume of titrant added.

-

The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

-

Note on Oxazoles: Oxazoles are weak bases; therefore, the pKa of the conjugate acid (oxazolium ion) is typically determined by titrating the oxazole with a strong acid.[5]

-

logP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), measures a compound's lipophilicity.

-

Principle: logP is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. A positive logP indicates higher lipophilicity (fat-loving), while a negative value indicates higher hydrophilicity (water-loving).

-

Methodology (Shake-Flask Method):

-

A known amount of the solute is dissolved in a mixture of pre-saturated n-octanol and water.

-

The mixture is shaken vigorously to allow the solute to partition between the two immiscible layers until equilibrium is reached.

-

The layers are separated by centrifugation.

-

The concentration of the solute in each layer is measured accurately, often using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient P is calculated as [concentration in octanol] / [concentration in water], and the logP is the base-10 logarithm of this value.

-

Workflow for Physicochemical Characterization

The determination of a compound's properties is part of a larger, systematic workflow in chemical research, from initial synthesis to final characterization. This process ensures the identity and purity of the target molecule.

Caption: General workflow for the synthesis and characterization of a novel organic compound.

Conclusion

While comprehensive experimental data for this compound is not prevalent in current literature, its core physicochemical properties can be estimated through computational methods and contextualized by examining the parent oxazole ring. The established experimental protocols for determining properties such as boiling point, density, solubility, pKa, and logP are robust and essential for the thorough characterization required in drug discovery and material science. The systematic application of these analytical techniques within a structured research workflow is critical for validating the identity, purity, and potential utility of novel chemical entities.

References

Spectroscopic Data Interpretation of 2-Ethyl-1,3-Oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-ethyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document outlines the predicted spectroscopic features based on the known properties of the oxazole ring and related 2-alkyl-substituted analogs, and provides a general experimental framework for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimated based on typical ranges for oxazole derivatives and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.5 - 7.7 | Singlet | - |

| H-5 | 7.0 - 7.2 | Singlet | - |

| -CH₂- (ethyl) | 2.7 - 2.9 | Quartet | 7.0 - 8.0 |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet | 7.0 - 8.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-4 | 120 - 125 |

| C-5 | 135 - 140 |

| -CH₂- (ethyl) | 20 - 25 |

| -CH₃ (ethyl) | 10 - 15 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3150 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N (ring) | 1580 - 1620 | Medium-Strong |

| C=C (ring) | 1480 - 1520 | Medium-Strong |

| C-O-C (ring) | 1050 - 1150 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 97 | Moderate |

| [M-CH₃]⁺ | 82 | Low |

| [M-C₂H₄]⁺ | 69 | High |

| [M-C₂H₅]⁺ | 68 | Moderate |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. Specific reaction conditions may require optimization.

Synthesis of this compound (General Procedure)

A common method for the synthesis of 2-substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

-

Acylation of α-amino ketone: An α-amino ketone is acylated with propionyl chloride or propionic anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding N-(2-oxoalkyl)propionamide.

-

Cyclodehydration: The resulting α-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a thin film.

-

Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data of this compound.

Caption: Logical workflow for the structural elucidation of this compound using NMR, IR, and MS data.

Detailed Spectroscopic Interpretation

-

¹H NMR: The two singlets in the aromatic region are characteristic of the H-4 and H-5 protons of the oxazole ring. The downfield singlet is typically assigned to H-4 due to the deshielding effect of the adjacent oxygen atom. The ethyl group will present as a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

-

¹³C NMR: The chemical shift of C-2 is the most downfield among the ring carbons due to its attachment to two heteroatoms (N and O). C-5 is generally more downfield than C-4. The two aliphatic signals correspond to the ethyl group.

-

IR Spectroscopy: The key absorptions will be the C=N and C=C stretching vibrations of the oxazole ring, which confirm the presence of the heterocyclic core. The C-O-C stretch is also a prominent feature. The C-H stretching vibrations for both the aromatic ring protons and the aliphatic ethyl group will be present in their respective regions.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) at m/z 97 will confirm the molecular weight of the compound. A significant fragmentation pathway for 2-alkyl-oxazoles is the loss of an alkene via a McLafferty-type rearrangement, which for this compound would involve the loss of ethene (C₂H₄) to give a prominent fragment at m/z 69. Other fragments corresponding to the loss of a methyl radical ([M-CH₃]⁺) and an ethyl radical ([M-C₂H₅]⁺) are also expected.

The Unassuming Workhorse: A Technical Guide to 2-Ethyl-1,3-Oxazole

An In-depth Exploration of the Synthesis, Properties, and Historical Context of a Versatile Heterocycle

For researchers, scientists, and professionals in drug development, the vast landscape of heterocyclic chemistry offers a trove of molecular scaffolds. Among these, the oxazole ring system stands out for its presence in numerous biologically active compounds and its utility as a synthetic intermediate. This technical guide focuses on a specific, yet representative member of this family: 2-ethyl-1,3-oxazole. While not a blockbuster molecule in its own right, its study provides a valuable window into the broader history, synthesis, and potential applications of 2-alkyl-oxazoles.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of synthetic methods for the oxazole core. The first synthesis of an oxazole derivative, 2-methyl-5-phenyloxazole, was achieved in 1876. However, the parent 1,3-oxazole was not synthesized until 1947.[1][2] The discovery of this compound itself is not marked by a singular, seminal publication. Instead, its existence is a logical extension of the development of robust synthetic methodologies for 2-substituted oxazoles throughout the 20th century.

Key historical milestones in oxazole synthesis that enable the creation of this compound include:

-

The Robinson-Gabriel Synthesis (1909): This foundational method involves the cyclization of α-acylamino ketones.[3][4] For the synthesis of a 2-ethyl derivative, this would entail using a propionylamino ketone.

-

The Cornforth Synthesis: While often associated with a rearrangement, the work of Sir John Cornforth in the 1940s significantly advanced oxazole chemistry, particularly in the context of penicillin-related research.

-

The Van Leusen Oxazole Synthesis (1972): This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, providing a versatile route to various oxazoles.[5]

These methods, developed over several decades, form the bedrock upon which the synthesis of simple 2-alkyl-oxazoles like the 2-ethyl variant is based.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in the literature, likely due to its status as a synthetic intermediate rather than a final product. However, predicted data and information for structurally related compounds provide valuable insights.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound (Predicted) | 2-Ethyl-4,5-dihydro-1,3-oxazole (Experimental) |

| Molecular Formula | C₅H₇NO[1] | C₅H₉NO[6] |

| Molecular Weight | 97.12 g/mol [1] | 99.13 g/mol [6] |

| Boiling Point | Not available | 128.4 °C[7] |

| Melting Point | Not available | -62 °C[7] |

| Density | Not available | 0.982 g/mL at 25 °C[7] |

| XlogP | 1.2[1] | Not available |

| CAS Number | Not assigned | 10431-98-8[6] |

Data for this compound is predicted from PubChem.[1] Data for 2-Ethyl-4,5-dihydro-1,3-oxazole (an oxazoline) is experimental and provided for comparative context.[6][7]

Spectroscopic data for the parent oxazole ring shows characteristic signals. For this compound, one would expect:

-

¹H NMR: Signals for the ethyl group (a triplet and a quartet) and two distinct signals for the protons on the oxazole ring.

-

¹³C NMR: Resonances for the two carbons of the ethyl group and three distinct signals for the carbons of the oxazole ring.

-

IR Spectroscopy: Characteristic peaks for C=N and C-O stretching within the heterocyclic ring.

Key Experimental Protocols for Synthesis

While a specific protocol for the first synthesis of this compound is not documented, its preparation can be reliably achieved through established methods. Below are detailed, generalized protocols for two common synthetic routes.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-(propionylamino)ketone.

Step 1: Synthesis of the 2-(Propionylamino)ketone Precursor

-

To a solution of an α-aminoketone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (2.2 eq) at 0 °C.

-

Slowly add propionyl chloride (1.1 eq) and allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-(propionylamino)ketone.

Step 2: Cyclodehydration to this compound

-

Dissolve the 2-(propionylamino)ketone (1.0 eq) in a suitable solvent (e.g., toluene or xylene).

-

Add a dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid (catalytic to stoichiometric amounts).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Van Leusen Oxazole Synthesis

This method offers a convergent approach starting from an aldehyde and tosylmethyl isocyanide (TosMIC). To obtain a 2-unsubstituted oxazole which can then be functionalized, one would typically start with formaldehyde. However, for a 2-ethyl derivative, a modification of this approach or a subsequent functionalization step would be necessary. A more direct approach for a 2-substituted oxazole is a modification of the Cornforth synthesis.

Applications in Drug Development and Research

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[8] While specific applications of this compound are not widely documented, 2-alkyl-oxazoles in general serve as important building blocks and are found in compounds with diverse therapeutic activities, including:

-

Anti-inflammatory agents: The oxazole ring can be found in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer agents: Numerous natural products and synthetic compounds containing oxazole rings exhibit potent anticancer activity.[5]

-

Antimicrobial agents: Oxazole derivatives have been investigated for their antibacterial and antifungal properties.

The 2-ethyl substitution can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity and metabolic stability. Therefore, this compound represents a valuable, albeit simple, building block for the synthesis of compound libraries for drug discovery.

Visualizations

Synthetic Workflow: Robinson-Gabriel Synthesis

Caption: A workflow diagram of the Robinson-Gabriel synthesis for this compound.

Historical Development of Key Oxazole Syntheses

Caption: A timeline illustrating the development of key synthetic methods for oxazoles.

References

- 1. PubChemLite - this compound (C5H7NO) [pubchemlite.lcsb.uni.lu]

- 2. Buy 2-(1-Chloroethyl)-4-ethyl-1,3-oxazole [smolecule.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. synarchive.com [synarchive.com]

- 6. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 7. 2-乙基-2-唑啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Stability and Reactivity Profile of 2-Ethyl-1,3-Oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and reactivity of 2-ethyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. By understanding its fundamental chemical properties, researchers can better predict its behavior in various experimental and physiological conditions, aiding in the design of novel therapeutics and synthetic pathways.

Core Stability Profile

The stability of the oxazole ring is a key determinant of its utility. Generally, oxazoles are considered thermally stable aromatic compounds.[1][2] However, their stability is influenced by pH, oxidative stress, and photochemical conditions.

Thermal Stability

Oxazoles are known to be thermally stable and can often be distilled at high temperatures without decomposition.[1][2] The presence of the electron-donating ethyl group at the 2-position of this compound is expected to contribute to this thermal stability. This property is advantageous for synthetic transformations that require elevated temperatures.

pH Stability

The oxazole ring exhibits susceptibility to both acidic and basic conditions, which can lead to ring cleavage.[1]

-

Acidic Conditions: Oxazoles are weakly basic, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8.[3] In strong acidic media, protonation of the nitrogen atom can occur, rendering the ring susceptible to hydrolytic cleavage.[1] For drug development purposes, this instability in low pH environments, such as simulated gastric fluid, is a critical consideration for oral bioavailability.[4]

-

Basic Conditions: Strong bases can induce deprotonation, most readily at the C2 position, which can be followed by ring opening to form an isonitrile.[3]

Oxidative Stability

The oxazole ring is relatively resistant to some oxidizing agents like hydrogen peroxide.[5] However, stronger oxidizing agents such as potassium permanganate, chromic acid, and ozone can lead to ring cleavage.[5] The ethyl group at the C2 position may also be susceptible to oxidation under certain conditions. A general protocol for the oxidation of 2-alkyl-substituted oxazolines to oxazoles using manganese dioxide has been described, which could potentially be adapted to study the oxidative stability of this compound.[6]

Photochemical Stability

Oxazole rings can undergo photolysis, leading to the formation of oxidation products.[1] Therefore, protection from light may be necessary during storage and handling of this compound to prevent degradation.

Reactivity Profile

The reactivity of the oxazole ring is characterized by a general resistance to electrophilic substitution and a propensity for nucleophilic attack at the C2 position, especially if a leaving group is present. The ethyl group at the C2 position influences the electron density of the ring and thus its reactivity.

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the heteroatoms.[5] When it does occur, it preferentially takes place at the C5 position. The presence of the electron-donating ethyl group at C2 in this compound would be expected to slightly activate the ring towards electrophilic attack compared to the unsubstituted oxazole, although harsh reaction conditions would likely still be required.

Nucleophilic Substitution

Nucleophilic substitution reactions on the oxazole ring are uncommon unless a suitable leaving group is present at the C2 position.[1] In such cases, the C2 position is the most susceptible to nucleophilic attack.[5] Direct nucleophilic attack on the C2-proton of this compound is unlikely; however, metallation at this position can be achieved using a strong base, followed by reaction with an electrophile.

Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles, to form pyridine derivatives after the loss of oxygen.[3][7][8] The ethyl group at the C2 position of this compound is not expected to significantly hinder its participation in such reactions. These reactions are a powerful tool for the synthesis of complex heterocyclic systems.

Ring-Opening Reactions

As mentioned in the stability section, the oxazole ring can be opened under strong acidic or basic conditions.[1] This reactivity can be exploited synthetically to generate acyclic precursors. For instance, base-induced ring opening of 2-substituted oxazoles can lead to the formation of isonitriles.[3]

Quantitative Data Summary

While specific quantitative data for this compound is scarce in the literature, the following table summarizes key parameters for the parent oxazole ring, which provide a baseline for understanding the properties of its 2-ethyl derivative.

| Parameter | Value (for parent oxazole) | Reference |

| pKa of Conjugate Acid | ~ 0.8 | [3] |

| Acidity of C2-H (pKa) | ~ 20 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to characterize the stability and reactivity of this compound.

Chemical Stability Assay in Different pH Buffers

This protocol is designed to assess the hydrolytic stability of this compound at various pH values.[4][9]

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetate buffer, pH 4.0

-

Hydrochloric acid solution, pH 2.0

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile

-

Water (HPLC grade)

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution into each of the pH buffers to a final concentration of 10 µM.

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile.

-

Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the remaining this compound.

-

Calculate the percentage of compound remaining at each time point and determine the degradation rate constant and half-life at each pH.

Determination of pKa by Potentiometric Titration

This method can be used to experimentally determine the pKa of the conjugate acid of this compound.[10][11]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M standard solution

-

Sodium hydroxide (NaOH), 0.1 M standard solution

-

Potassium chloride (KCl)

-

Deionized water

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

Procedure:

-

Prepare a solution of this compound (e.g., 0.01 M) in deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

If the compound is not sufficiently soluble in water, a co-solvent such as methanol or ethanol may be used, and the apparent pKa will be determined.

-

Titrate the solution with the standard 0.1 M HCl solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of HCl added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

For basic compounds, a titration with standard NaOH solution would be performed on the protonated form of the molecule.

Analysis of Degradation Products by GC-MS

This protocol outlines a general approach for identifying potential degradation products of this compound after forced degradation.[2][12][13]

Materials:

-

Degraded samples of this compound (from stability studies)

-

Ethyl acetate or other suitable extraction solvent

-

Sodium sulfate (anhydrous)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Extract the degraded sample solution with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Dissolve the residue in a small volume of a suitable solvent for GC-MS analysis.

-

Inject the sample into the GC-MS system.

-

Separate the components on an appropriate GC column.

-

Identify the degradation products by comparing their mass spectra with spectral libraries and the mass spectrum of the parent compound.

Visualizations

The following diagrams illustrate key concepts related to the reactivity of this compound.

Caption: Factors influencing the stability of this compound.

Caption: Key reactivity pathways for this compound.

Caption: A typical experimental workflow for assessing the chemical stability.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. prepchem.com [prepchem.com]

- 6. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

- 7. Cycloaddition - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. enamine.net [enamine.net]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

understanding the aromaticity of the 1,3-oxazole ring

An In-Depth Technical Guide to the Aromaticity of the 1,3-Oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active agents.[1][2] Its biological significance is intrinsically linked to its unique electronic properties, particularly its moderate aromaticity. This guide provides a comprehensive technical analysis of the 1,3-oxazole ring's aromatic character, detailing its electronic structure, quantitative aromaticity indices, the experimental protocols used for its characterization, and the implications of its electronic nature on its chemical reactivity. This document is intended to serve as a detailed resource for professionals engaged in research and development involving this versatile heterocycle.

Electronic Structure and the Nature of Aromaticity

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts enhanced stability. According to Hückel's rule, a molecule is aromatic if it possesses a continuous, cyclic array of p-orbitals and contains 4n+2 π-electrons.

The 1,3-oxazole ring is a five-membered heterocycle that formally satisfies Hückel's rule for aromaticity (with n=1, for a total of 6 π-electrons).[3] All atoms in the ring are sp² hybridized and planar.[4] The π-system is composed of contributions from each of the five ring atoms:

-

Oxygen (O1): The oxygen atom is analogous to that in furan. It contributes two electrons to the π-system from one of its lone pairs residing in a p-orbital perpendicular to the ring plane. Its other lone pair lies in an sp² hybrid orbital within the plane of the ring.

-

Nitrogen (N3): The nitrogen atom is pyridine-like.[1] It contributes one electron to the π-system from its p-orbital. Its lone pair occupies an sp² hybrid orbital in the ring plane and does not participate in the aromatic sextet.[5]

-

Carbon Atoms (C2, C4, C5): Each of the three carbon atoms contributes one electron to the π-system via its p-orbital.

The delocalization of these six π-electrons across the ring gives 1,3-oxazole its aromatic character. However, the high electronegativity of the oxygen atom results in an uneven distribution of electron density and less effective delocalization compared to its heterocyclic analogs like imidazole or thiazole.[5][6] This imparts a lower degree of aromaticity, which is reflected in its chemical reactivity, including its notable propensity to act as a diene in Diels-Alder reactions.[3][7][8][9]

Visualization of Electronic Contributions

The electronic structure and delocalization within the 1,3-oxazole ring can be visualized through its resonance contributors and the overlap of its p-orbitals.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted Oxazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a diverse array of substituted oxazole derivatives with significant potential in treating a range of human diseases. This technical guide provides an in-depth overview of the prominent biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity of Substituted Oxazoles

Substituted oxazoles have demonstrated potent anticancer activity through various mechanisms of action, targeting key cellular processes involved in tumor growth and proliferation.[1][2][3] Many derivatives have shown efficacy against a broad spectrum of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[1][4][5][6]

Mechanisms of Anticancer Action

The anticancer effects of substituted oxazoles are attributed to their ability to interact with several crucial molecular targets:

-

Tubulin Polymerization Inhibition: A significant number of oxazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[1][5] They bind to the colchicine binding site of tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[7]

-

DNA Topoisomerase Inhibition: Certain oxazole-containing compounds have been shown to inhibit DNA topoisomerases I and II.[8] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to DNA damage and cell death.[8]

-

Protein Kinase Inhibition: Oxazole derivatives have been identified as inhibitors of various protein kinases that are critical for cancer cell signaling, growth, and division.[9][10]

-

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cancer cell survival and proliferation. Some oxazole derivatives have been shown to inhibit STAT3 signaling.[1][10]

-

G-Quadruplex Stabilization: G-quadruplexes are secondary structures found in guanine-rich regions of DNA, such as telomeres. Stabilization of these structures by small molecules, including certain oxazoles, can inhibit telomerase activity and induce apoptosis in cancer cells.[1][10][11][12]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected substituted oxazole derivatives against various human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-Oxazole Derivative | Hep-2 | 60.2 | [1] |

| Oxazole linked pyrazole chalcones | SiHa, A549, MCF-7, Colo-205 | 0.01 - 11.6 | [2] |

| Oxazole incorporated naphthyridine | PC3, A549, MCF-7, DU-145 | 0.10 - 0.18 | [6] |

| 1,3-Oxazol-4-ylphosphonium salts | Various | 0.3 - 1.1 (GI50) | [13] |

| 4-Arylsulfonyl-1,3-oxazoles | 59 cancer cell lines | Evaluated at 10 µM | [14] |

| Oxazolo[5,4-d]pyrimidines | HT29 | 58.44 - 224.32 (CC50) | [15] |

| 1,3-Oxazole-5-sulfonamide derivatives | Various | 0.2 - 0.6 (GI50) | [16] |

Antimicrobial Activity of Substituted Oxazoles

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted oxazoles have demonstrated promising activity against a range of bacterial and fungal strains.[17][18][19][20][21]

Spectrum of Antimicrobial Action

Oxazole derivatives have been reported to be effective against:

-

Gram-Positive Bacteria: Including strains of Staphylococcus aureus and Bacillus subtilis.[17]

-

Gram-Negative Bacteria: Such as Escherichia coli and Klebsiella pneumoniae.[17]

-

Fungal Pathogens: Including species of Candida and Aspergillus.[17]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected substituted oxazole derivatives against various microbial strains.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Multi-substituted oxazoles | S. aureus, E. coli, B. subtilis, K. pneumonia | Inhibition zone (MIC) provided | [17] |

| Isoxazole clubbed 1,3,4-oxadiazole | A. niger, A. clavatus, C. albicans | Not specified, less active than standard | [22] |

| Carbazoles linked with 1,3,4-oxadiazole | C. albicans | 0.625 | [19] |

| Oxime ether derivatives with azole scaffold | T. mentagrophytes, A. quadrifidum, E. coli, B. subtilis | 0.491 - 1.56 | [23] |

| 1,3,4-oxadiazole derivatives | Various | 0.625 - 10 | [19] |

Anti-inflammatory Activity of Substituted Oxazoles

Inflammation is a key pathological feature of numerous chronic diseases. Substituted oxazoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][22][24][25][26]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many oxazole derivatives is the inhibition of COX-2.[26] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[26]

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds. The percentage inhibition of edema is a measure of the compound's efficacy.

| Compound/Derivative Class | Animal Model | Dose | % Inhibition of Edema | Reference |

| Ethanolic extract of Ficus virens bark | Swiss albino mice | 200 & 400 mg/kg | Not specified, significant reduction | [27] |

| Benzenesulfonamide derivatives | Wistar rats | 200 mg/kg | Not specified, significant reduction | [28] |

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway Inhibition by an Oxazole Derivative

Caption: Inhibition of the STAT3 signaling pathway by a substituted oxazole.

Experimental Workflow for In Vitro Anticancer Screening (MTT Assay)

Caption: Workflow for determining the IC50 of oxazoles using the MTT assay.

Detailed Experimental Protocols

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3][29]

-

Reagents and Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Test compound (substituted oxazole) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (solvent vehicle)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing polymerization buffer and GTP.

-

Add the test compound, positive control, or negative control to respective wells of a 96-well plate.

-

Chill the tubulin solution on ice to prevent premature polymerization.

-

Initiate the reaction by adding the chilled tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., for 30-60 minutes). The absorbance increases as tubulin polymerizes.

-

The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the negative control.

-

IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.[21][30][31][32][33]

-

Reagents and Materials:

-

Microbial culture (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (substituted oxazole)

-

Standard antimicrobial agent (positive control)

-

Solvent for the test compound (e.g., DMSO)

-

Sterile 96-well microtiter plates.

-

-

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the test compound in the growth medium in the wells of the microtiter plate.

-

Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.[9][27][28][34][35]

-

Animals and Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Test compound (substituted oxazole)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

-

1% carrageenan suspension in saline

-

Plethysmometer for measuring paw volume.

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each animal.

-

Administer the test compound, standard drug, or vehicle to different groups of animals (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[34]

-

The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment paw volume.

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

-

This guide provides a comprehensive overview of the significant biological activities of substituted oxazoles, supported by quantitative data and detailed experimental protocols. The versatility of the oxazole scaffold continues to make it an attractive target for the design and development of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.

References

- 1. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchwithnj.com [researchwithnj.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.umbc.edu [chemistry.umbc.edu]

- 21. ijrpc.com [ijrpc.com]

- 22. researchgate.net [researchgate.net]

- 23. Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Oxazole-Based Peptide Macrocycles: A New Class of G-Quadruplex Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification of Compounds that Selectively Stabilize Specific G-Quadruplex Structures by Using a Thioflavin T-Displacement Assay as a Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. phytopharmajournal.com [phytopharmajournal.com]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 31. researchgate.net [researchgate.net]

- 32. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemistry of 2-Alkyl-Substituted Oxazoles: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and applications of 2-alkyl-substituted oxazoles, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of key synthetic methodologies, reaction pathways, and their relevance in medicinal chemistry, complete with experimental protocols and quantitative data.

The oxazole ring is a prominent scaffold in a vast array of biologically active compounds and natural products. The presence of an alkyl group at the 2-position significantly influences the molecule's physicochemical properties and biological activity, making this class of compounds a subject of intense research in the quest for novel therapeutic agents. This guide delves into the core chemistry of 2-alkyl-substituted oxazoles, offering a practical resource for their synthesis and application.

Synthesis of 2-Alkyl-Substituted Oxazoles

Several synthetic routes have been established for the preparation of 2-alkyl-substituted oxazoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring. Key methodologies include the Robinson-Gabriel synthesis, the Van Leusen synthesis, and the oxidation of 2-alkyl-2-oxazolines.

Robinson-Gabriel Synthesis

A classic and versatile method, the Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones.[1][2][3] This reaction is typically carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride.

Table 1: Robinson-Gabriel Synthesis of 2-Alkyl-Substituted Oxazoles

| 2-Acylamino Ketone Precursor | Dehydrating Agent | Product | Yield (%) | Reference |

| N-(1-Oxo-1-phenylpropan-2-yl)acetamide | H₂SO₄ | 2-Methyl-5-phenyloxazole | Not specified | [3] |

| N-(1-Oxo-1,3-diphenylpropan-2-yl)acetamide | POCl₃ | 2-Methyl-4,5-diphenyloxazole | Not specified | [3] |

Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis [3]

-

The 2-acylamino ketone is dissolved in a suitable solvent (e.g., dioxane).

-

A dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride) is added cautiously.

-

The reaction mixture is heated to reflux for a specified period.

-

After cooling, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide solution).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a powerful route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6][7] While this method primarily yields 5-substituted oxazoles, modifications can allow for the introduction of a 2-alkyl substituent.

Table 2: Van Leusen Synthesis of Oxazoles

| Aldehyde | TosMIC Derivative | Product | Yield (%) | Reference |

| Benzaldehyde | TosMIC | 5-Phenyloxazole | High | [4] |

| 4-Chlorobenzaldehyde | TosMIC | 5-(4-Chlorophenyl)oxazole | High | [4] |

Experimental Protocol: General Procedure for Van Leusen Oxazole Synthesis [6][7]

-

To a solution of the aldehyde and TosMIC in a suitable solvent (e.g., methanol or dimethoxyethane), a base (e.g., potassium carbonate) is added.

-

The reaction mixture is stirred at room temperature or heated for a specific duration.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is separated, dried, and concentrated.

-

The crude product is purified by column chromatography.

Oxidation of 2-Alkyl-2-Oxazolines

A common and efficient method for preparing 2-alkyl-oxazoles involves the oxidation of the corresponding 2-alkyl-2-oxazolines. Various oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a frequently used reagent.

Experimental Protocol: Oxidation of 2-Alkyl-2-oxazolines with MnO₂

-

The 2-alkyl-2-oxazoline is dissolved in an inert solvent such as dichloromethane or toluene.

-

An excess of activated manganese dioxide is added to the solution.

-

The mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure to afford the crude 2-alkyl-oxazole.

-

Purification is achieved by distillation or column chromatography.

Reactivity of 2-Alkyl-Substituted Oxazoles

The reactivity of the oxazole ring is influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms. The 2-alkyl group can also modulate the reactivity at different positions of the ring.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the elaboration of the oxazole core, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation and alkylation reactions have been successfully applied to 2-alkyl-substituted oxazoles, typically occurring at the C5-position.[2][8][9][10]

Table 3: C-H Functionalization of 2-Alkyl-Oxazoles

| Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Methyloxazole | Bromobenzene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 2-Methyl-5-phenyloxazole | Not specified | [9] |

| 2-Methyloxazole | Iodomethane | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 2,5-Dimethyloxazole | Not specified | [9] |

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation [2]

-

The oxazole, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), and a base (e.g., Cs₂CO₃) are combined in a reaction vessel.

-

A suitable solvent (e.g., DMF or dioxane) is added, and the vessel is sealed.

-

The reaction mixture is heated at a specified temperature for a set period.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The product is purified by column chromatography.

Cycloaddition Reactions

The oxazole ring can participate as a diene in Diels-Alder reactions, particularly when activated by electron-withdrawing groups or through protonation or alkylation of the nitrogen atom. These reactions provide a route to substituted pyridines and other heterocyclic systems.[1][11]

Experimental Protocol: General Procedure for Diels-Alder Reaction [1][11]

-

The 2-alkyl-oxazole and the dienophile (e.g., maleic anhydride) are dissolved in a high-boiling solvent (e.g., xylene).

-

The reaction mixture is heated to reflux for several hours.

-

The solvent is removed under reduced pressure.

-

The resulting adduct is purified by recrystallization or column chromatography.

Applications in Drug Discovery

2-Alkyl-substituted oxazoles are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. They have been identified as inhibitors of various enzymes and have shown potential in the development of new therapeutic agents.[12]

2-Alkyl-Oxazoles as PI4KIIIβ Inhibitors

One notable application is their role as inhibitors of phosphatidylinositol-4-kinase IIIβ (PI4KIIIβ), an enzyme essential for the replication of several RNA viruses, including the Hepatitis C virus (HCV).[12] Inhibition of this kinase disrupts the formation of the viral replication complex.

Caption: Inhibition of PI4KIIIβ by 2-Alkyl-Oxazoles Disrupts HCV Replication.

Drug Discovery Workflow for 2-Alkyl-Oxazole Based Inhibitors

The discovery of novel 2-alkyl-oxazole-based drugs typically follows a structured workflow, from initial library synthesis to preclinical evaluation.

Caption: A typical drug discovery workflow for 2-alkyl-oxazole inhibitors.

Conclusion

2-Alkyl-substituted oxazoles represent a versatile and valuable class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of diverse libraries of these compounds. Further exploration of their reactivity, particularly through modern techniques like C-H functionalization, will undoubtedly lead to the discovery of novel structures with enhanced biological activities. The continued investigation of their roles in biological pathways, such as the inhibition of PI4KIIIβ, holds promise for the development of new and effective therapeutic agents.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. 2-Alkyloxazoles as potent and selective PI4KIIIβ inhibitors demonstrating inhibition of HCV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Ethyl-1,3-oxazole in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-ethyl-1,3-oxazole derivatives in palladium-catalyzed cross-coupling reactions. The oxazole motif is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it through robust cross-coupling methodologies is of significant interest in the development of novel therapeutic agents.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This document focuses on the application of four major classes of these reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—to substrates based on the this compound core. By leveraging these methods, researchers can readily introduce a variety of substituents at different positions on the oxazole ring, enabling extensive structure-activity relationship (SAR) studies and the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling of Halo-Oxazoles

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide or triflate. For 2-ethyloxazole derivatives, this typically involves the reaction of a halo-substituted 2-ethyloxazole with an aryl or heteroaryl boronic acid.

General Reaction Scheme

Caption: General workflow for the Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Oxazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 2-Ethyl-5-bromooxazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 12 | 85 | Fictional Example |

| 2 | 2-Ethyl-4-iodooxazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 8 | 92 | Fictional Example |

| 3 | 2-Ethyl-5-bromooxazole | 3-Pyridinylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 16 | 78 | Fictional Example |

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 2-Ethyl-5-phenyloxazole:

-

To a microwave vial, add 2-ethyl-5-bromooxazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add a 4:1 mixture of toluene and water (5 mL).

-

Seal the vial and heat to 100 °C with stirring for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-ethyl-5-phenyloxazole.

Heck Reaction of Alkenyl-Oxazoles

The Heck reaction couples an unsaturated halide or triflate with an alkene. In the context of 2-ethyloxazoles, this can be used to either introduce an alkenyl group onto a halo-oxazole or to couple a vinyloxazole with an aryl halide.

General Reaction Scheme

Application of 2-Ethyl-1,3-Oxazole in Medicinal Chemistry: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This five-membered aromatic ring containing an oxygen and a nitrogen atom serves as a versatile pharmacophore, contributing to the favorable pharmacokinetic and pharmacodynamic properties of numerous therapeutic agents.[3] While the broader class of oxazole derivatives has been extensively studied for its potential in treating various diseases, including cancer, microbial infections, and inflammatory conditions, this document focuses on the specific applications of the 2-ethyl-1,3-oxazole moiety.[3][4][5]

The ethyl group at the 2-position of the oxazole ring can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. This seemingly simple substitution can lead to significant modulation of a compound's activity and selectivity. This application note will provide an overview of the synthesis, potential therapeutic applications, and experimental protocols relevant to the investigation of this compound derivatives in a drug discovery context.

Therapeutic Potential and Mechanism of Action

While specific data for this compound is limited in publicly available research, the broader class of 2-substituted oxazoles has demonstrated significant therapeutic potential across various disease areas. The biological activity is often dictated by the nature and position of other substituents on the oxazole ring.

Anticancer Activity: Oxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like STAT3 and tubulin, leading to apoptosis in cancer cells.[3][6] They have also been found to target DNA topoisomerase, protein kinases, and other enzymes involved in cancer cell proliferation.[3] The introduction of an ethyl group at the C2 position could potentially enhance binding to hydrophobic pockets within these targets.

Synthesis of this compound Derivatives

Several synthetic routes can be employed to construct the this compound core. The choice of method often depends on the desired substitution pattern on the rest of the ring and the availability of starting materials. A common and versatile approach is the Robinson-Gabriel synthesis and its variations.[9]

General Workflow for the Synthesis of this compound Derivatives:

Figure 1: General workflow for the synthesis of this compound derivatives via the Robinson-Gabriel methodology.

Experimental Protocols

Below are representative protocols for the synthesis and biological evaluation of this compound derivatives. These are generalized procedures and may require optimization for specific target molecules.

Protocol 1: Synthesis of a 2-Ethyl-4-Phenyl-1,3-Oxazole Derivative

This protocol describes a modified Robinson-Gabriel synthesis.

Materials:

-

Propionamide

-

2-Bromoacetophenone (α-bromoacetophenone)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

TLC plates (silica gel)

-

Column chromatography supplies (silica gel)

-

Standard laboratory glassware and equipment

Procedure:

-

Acylation: In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) in a suitable solvent like toluene. Add propionamide (1.2 equivalents) to the solution.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Cyclodehydration: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the cooled reaction mixture while stirring in an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-ethyl-4-phenyl-1,3-oxazole.

Protocol 2: In Vitro Anticancer Activity Screening - MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a synthesized this compound derivative on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized this compound compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the this compound compound in DMSO. Make serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Anticancer Screening:

Figure 2: Workflow for determining the in vitro anticancer activity of a this compound derivative using the MTT assay.

Quantitative Data Summary

Table 1: Representative Biological Activity Data for this compound Derivatives

| Compound ID | R1 | R2 | Anticancer Activity (IC50, µM) vs. MCF-7 | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |

| EX-01 | H | Phenyl | Data not available | Data not available |

| EX-02 | H | 4-Chlorophenyl | Data not available | Data not available |

| EX-03 | Methyl | Phenyl | Data not available | Data not available |

| Doxorubicin | - | - | 0.5 | - |

| Ciprofloxacin | - | - | - | 1.0 |

Note: This table is a template. Actual data needs to be generated through experimentation.

Conclusion

The this compound scaffold represents an intriguing, yet underexplored, area within medicinal chemistry. Based on the well-established and diverse biological activities of the broader oxazole class, derivatives bearing a 2-ethyl group hold significant promise for the development of novel therapeutic agents. The synthetic protocols and biological assays outlined in this document provide a foundational framework for researchers to synthesize and evaluate these compounds, paving the way for new discoveries in drug development. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this specific class of molecules.

References

- 1. chemmethod.com [chemmethod.com]

- 2. cbijournal.com [cbijournal.com]

- 3. benthamscience.com [benthamscience.com]

- 4. medicopublication.com [medicopublication.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols: 2-Ethyl-1,3-oxazole as a Versatile Building Block in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethyl-1,3-oxazole as a strategic building block in the synthesis of complex natural products. The inherent reactivity of the oxazole ring, coupled with the specific ethyl substitution at the C2 position, offers unique advantages in the construction of intricate molecular architectures found in biologically active compounds.

Introduction to this compound in Synthesis

The 1,3-oxazole motif is a common feature in a diverse array of natural products, many of which exhibit significant biological activities, including cytotoxic, antiviral, and antifungal properties. The strategic incorporation of a this compound unit can serve several purposes in a synthetic campaign. The ethyl group can be a part of the final target's carbon skeleton or a precursor for further functionalization. The oxazole ring itself can participate in various transformations, including metallation and cycloaddition reactions, making it a versatile scaffold for molecular elaboration.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for oxazole formation. Two common and effective strategies are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.

Protocol 1: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a straightforward route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] To synthesize this compound, a variation of this reaction would be required, typically involving a different set of starting materials as the standard Van Leusen yields a 5-substituted oxazole. A more direct approach for a 2-substituted oxazole would involve the reaction of an appropriate precursor with propionaldehyde.

Reaction Scheme:

Caption: General scheme for Van Leusen oxazole synthesis.

Experimental Protocol:

-

Materials: Propionaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), potassium carbonate (K₂CO₃), methanol (MeOH), dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of p-toluenesulfonylmethyl isocyanide (1.0 eq) in methanol at 0 °C, add potassium carbonate (1.5 eq).

-

Slowly add propionaldehyde (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).